molecular formula C4NNa3O3S2 B13769889 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt

3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt

Cat. No.: B13769889
M. Wt: 243.2 g/mol
InChI Key: OUZADVMVJWLIDI-UHFFFAOYSA-K
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Description

3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt is a chemical compound with the molecular formula C12H6N3Na3O9S6. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as the intermediate of cefotetan, a second-generation cephalosporin antibiotic .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt involves the following steps:

    Reaction of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid with a base: This reaction produces the corresponding tricarboxylate salt.

    Reaction of the tricarboxylate salt with an appropriate base: This step yields this compound.

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the thiol group (-SH) is oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the oxidized forms back to the thiol group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing agents: Sodium borohydride (NaBH4), dithiothreitol (DTT).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products:

Scientific Research Applications

3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

  • 3-Hydroxy-4-carboxy-5-mercaptoisothiazole trisodium salt
  • 2,3-Dihydro-5-mercapto-3-oxo-4-isothiazolecarboxylic acid trisodium salt

Comparison:

Properties

Molecular Formula

C4NNa3O3S2

Molecular Weight

243.2 g/mol

IUPAC Name

trisodium;3-oxido-5-sulfido-1,2-thiazole-4-carboxylate

InChI

InChI=1S/C4H3NO3S2.3Na/c6-2-1(3(7)8)4(9)10-5-2;;;/h9H,(H,5,6)(H,7,8);;;/q;3*+1/p-3

InChI Key

OUZADVMVJWLIDI-UHFFFAOYSA-K

Canonical SMILES

C1(=C(SN=C1[O-])[S-])C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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